molecular formula C20H19N5O3 B11223106 N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide

N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11223106
M. Wt: 377.4 g/mol
InChI Key: USNBDTNPMJOFES-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with the indazole derivative.

    Introduction of the Acetamidophenyl Group: The final step involves the acylation of the intermediate compound with an acetamidophenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetamidophenyl)-1-(1H-indazol-3-YL)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the indazole and pyrrolidine rings with the acetamidophenyl group distinguishes this compound from others.
  • Its specific structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-12(26)21-14-5-4-6-15(10-14)22-20(28)13-9-18(27)25(11-13)19-16-7-2-3-8-17(16)23-24-19/h2-8,10,13H,9,11H2,1H3,(H,21,26)(H,22,28)(H,23,24)

InChI Key

USNBDTNPMJOFES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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